1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene
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Overview
Description
1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene is a fluorinated aromatic compound characterized by the presence of both difluoroethoxy and trifluoromethyl groups attached to a benzene ring with a vinyl substituent
Preparation Methods
The synthesis of 1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate fluorinated reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced through radical trifluoromethylation reactions, which can be facilitated by various catalysts and reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various fluorinated derivatives with altered functional groups.
Scientific Research Applications
1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-vinylbenzene can be compared with other similar compounds, such as:
1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)-5-ethylbenzene:
The uniqueness of this compound lies in its combination of difluoroethoxy, trifluoromethyl, and vinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-3-ethenyl-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O/c1-2-7-3-8(11(14,15)16)5-9(4-7)17-6-10(12)13/h2-5,10H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUQSXUBQJLMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)OCC(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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